1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the piperidine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents can be used for substitution reactions.
Major Products:
Deprotection: Removal of the Boc group yields the free amine derivative of the piperidine ring.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic transformations . Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid: Similar structure but lacks the fluorine atoms, resulting in different reactivity and properties.
1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid: Similar but with fluorine atoms at different positions on the piperidine ring.
Uniqueness: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5,5-positions, which can significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and other advanced materials .
Properties
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFBZRYZNAAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143981 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255663-95-6 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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